

How to prevent contamination in Mycolog cell culture studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Mycolog

Cat. No.: B7812407

[Get Quote](#)

Technical Support Center: Mycology Cell Culture

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and manage contamination in **mycology** cell culture studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of contaminants in **mycology** cell culture?

A1: The most common contaminants are bacteria, molds (filamentous fungi), yeasts, and mycoplasma.[\[1\]](#)[\[2\]](#)[\[3\]](#) Viruses and chemical impurities can also be sources of contamination.[\[2\]](#)[\[4\]](#)

Q2: How can I distinguish between different types of microbial contamination?

A2: Contaminants can often be distinguished by their appearance in the culture medium and under a microscope.

- **Bacteria:** Cause turbidity (cloudiness) in the medium, sometimes with a surface film.[\[2\]](#) Under a microscope, they appear as small, motile rods or cocci. A sudden drop in pH (medium turning yellow) is also a common indicator.[\[2\]](#)[\[4\]](#)
- **Yeast:** Also cause turbidity. Microscopically, they appear as individual spherical or ovoid particles, which may be budding.[\[4\]](#)

- Mold (Filamentous Fungi): Appear as fuzzy or cotton-like growths, which can be white, grayish, greenish, or black.[1][5][6] Microscopically, they form a network of thread-like filaments called mycelia.[4]
- Cobweb Mold: This appears as a light grey, wispy, three-dimensional growth that can quickly cover the substrate. It is often mistaken for mycelium in its early stages.[6][7]
- Orange Bread Mold (Neurospora): This is a fast-growing, bright neon orange mold that can be difficult to eliminate as its spores can pass through cotton stoppers.[1][5][6]

Q3: What is aseptic technique and why is it crucial?

A3: Aseptic technique is a set of practices and procedures designed to prevent the introduction of unwanted microorganisms (contamination) into a sterile environment, such as a cell culture. [8] It is crucial in **mycology** because fungal cultures are grown in nutrient-rich media that also support the growth of contaminating bacteria and other fungi.[9] Maintaining a sterile work environment ensures that your target fungal culture grows without competition or interference from contaminants.[9]

Q4: Should I routinely use antibiotics and antimycotics in my fungal cultures?

A4: The routine use of antibiotics and antimycotics is a topic of debate. While they can help prevent bacterial and fungal contamination, some researchers avoid them because they can mask low-level contamination and may have an effect on the physiology of the cultured fungi. [10] They are most recommended when establishing primary cultures from non-sterile sources. [10] If used, they should be added to the medium after it has been autoclaved and cooled.[11]

Q5: How often should I clean and disinfect my cell culture hood and incubator?

A5: Regular and thorough cleaning is critical. The work surface of the biological safety cabinet (hood) should be disinfected with 70% ethanol before and after each use.[9][12] A more thorough cleaning of the entire cabinet should be performed on a regular basis. Incubators should be cleaned and disinfected weekly, including shelves, walls, and the water pan.[4]

Troubleshooting Guides

Issue 1: My culture medium has turned cloudy overnight.

- Question: What is causing the sudden cloudiness in my culture medium, and what should I do?
 - Answer: Sudden cloudiness, or turbidity, is most often a sign of bacterial contamination.[\[2\]](#) This is often accompanied by a rapid drop in the pH of the medium, which will cause the phenol red indicator to turn yellow.[\[4\]](#)
 - Immediate Action:
 - Visually inspect the culture flask or plate for any signs of film or scum on the surface of the medium.
 - Examine a sample of the medium under a microscope at high magnification (400x or higher) to look for small, motile bacteria.
 - If bacterial contamination is confirmed, it is best to discard the contaminated culture to prevent it from spreading to other cultures in the lab.[\[4\]](#)
 - Thoroughly disinfect the incubator and biological safety cabinet where the contaminated culture was handled.[\[4\]](#)
 - Preventative Measures:
 - Review your aseptic technique to identify and correct any potential breaches in sterility.
 - Ensure all media, reagents, and equipment are properly sterilized before use.
 - Consider using antibiotics in your media, especially when working with primary cultures.[\[10\]](#)

Issue 2: I see fuzzy, colored growths in my petri dish.

- Question: There are green and black fuzzy patches in my fungal culture. What are they and how did they get there?

- Answer: These are characteristic signs of mold contamination, such as Penicillium (blue-green) or Aspergillus (black).[\[1\]](#) Mold spores are ubiquitous in the environment and can be introduced into cultures through the air, on non-sterile equipment, or from personnel.[\[3\]](#)
 - Immediate Action:
 - Carefully seal the contaminated plate or flask to prevent the dispersal of spores.
 - Dispose of the contaminated culture immediately, preferably by autoclaving.
 - Thoroughly clean and disinfect the work area and incubator to eliminate any remaining spores.
 - Preventative Measures:
 - Minimize the time that sterile plates and flasks are open to the environment.[\[9\]](#)
 - Work in a laminar flow hood or still air box to reduce airborne contamination.[\[9\]](#)
 - Ensure that all equipment and media are properly sterilized.
 - Avoid storing cardboard and other cellulose products in the cell culture area, as they can be a source of fungal spores.[\[3\]](#)

Issue 3: My mycelium is growing very slowly and looks unhealthy.

- Question: My fungal culture is not growing well, and the mycelium appears thin and stressed. What could be the problem?
- Answer: Poor growth and an unhealthy appearance can have several causes, including subtle contamination that is not immediately obvious.
 - Possible Causes & Troubleshooting Steps:
 - Mycoplasma Contamination: Mycoplasma are very small bacteria that lack a cell wall and are not visible with a standard light microscope. They can affect cell growth and metabolism without causing obvious turbidity.[\[2\]](#)

- Action: Test your culture for mycoplasma using a specific detection kit (e.g., PCR-based or ELISA). If positive, discard the culture or treat it with specific anti-mycoplasma agents if the culture is irreplaceable.
- Chemical Contamination: Impurities in the water, media components, or residues from cleaning agents can be toxic to fungal cells.[2][4]
 - Action: Use high-purity water and reagents from reputable suppliers. Ensure all glassware is thoroughly rinsed after washing.
- Incorrect Media Formulation or pH: The growth medium may not be optimal for the specific fungal species you are cultivating.
 - Action: Double-check the media recipe and ensure the final pH is correct for your fungus. Fungi generally prefer a slightly acidic pH.[13]
- Incubation Conditions: Improper temperature or humidity can stress the culture.
 - Action: Verify that the incubator is set to the correct temperature and that the humidity is appropriate for your fungal species.

Data Presentation

Table 1: Common Sterilization Methods and Parameters

Method	Equipment	Temperature	Pressure	Duration	Typical Use in Mycology
Moist Heat (Autoclaving)	Autoclave	121°C (250°F)	15 psi	15-20 minutes	Culture media, glassware, surgical instruments, liquid solutions. [9] [14]
132°C (270°F)		15-30 minutes			
Dry Heat	Dry Heat Oven	160°C (320°F)	N/A	2 hours	Empty glassware, metal instruments, heat-stable powders. [15] [16] [17]
170°C (340°F)		1 hour			
180°C (356°F)		30 minutes			

Table 2: Commonly Used Antibiotics and Antimycotics in Fungal Culture Media

Agent	Target Organism	Typical Working Concentration	Notes
Penicillin	Gram-positive bacteria	50-100 IU/mL	Often used in combination with streptomycin. [10]
Streptomycin	Gram-negative bacteria	50-100 µg/mL	Often used in combination with penicillin. [10]
Gentamicin	Gram-positive and Gram-negative bacteria	4 µg/mL	A broad-spectrum antibiotic. [18]
Chloramphenicol	Broad-spectrum antibacterial	16 µg/mL	Inhibits a wide range of bacteria. [18]
Amphotericin B	Fungi and yeast	2.5 µg/mL	Can be toxic to some fungal cultures at higher concentrations. [10]
Cycloheximide	Saprophytic fungi	0.5 g/L	Used to isolate pathogenic fungi as it does not inhibit them. [11]

Experimental Protocols

Protocol 1: Aseptic Technique for Transferring a Fungal Culture

Objective: To transfer a fungal culture from one petri dish to another without introducing contamination.

Materials:

- Laminar flow hood or still air box

- 70% ethanol
- Sterile petri dishes with appropriate growth medium
- Fungal stock culture
- Sterile scalpel or inoculation loop
- Alcohol lamp or Bunsen burner
- Parafilm or sealing tape

Procedure:

- Prepare the Work Area:
 - Turn off any fans or air conditioners to minimize air currents.[\[9\]](#)
 - Wipe down the interior surfaces of the laminar flow hood or still air box with 70% ethanol.[\[9\]](#)
 - Arrange all necessary materials within the sterile workspace to minimize reaching in and out.
- Personal Hygiene:
 - Wash hands thoroughly with soap and water.
 - Wear a clean lab coat and sterile gloves. Spray gloves with 70% ethanol.[\[9\]](#)[\[12\]](#)
- Sterilize Tools:
 - If using a metal inoculation loop or scalpel, heat it in the flame of an alcohol lamp or Bunsen burner until it glows red-hot.[\[9\]](#)
 - Allow the tool to cool completely within the sterile workspace before touching any cultures.
- Perform the Transfer:

- Slightly open the lid of the stock culture petri dish, just enough to access the mycelium.
- Use the sterile, cooled tool to cut a small piece of agar containing the fungal mycelium from the edge of the colony.
- Immediately close the lid of the stock culture dish.
- Slightly open the lid of the new sterile petri dish.
- Place the agar block with the mycelium onto the center of the new medium, mycelium-side down.
- Gently press the agar block to ensure it makes good contact with the new medium.
- Immediately close the lid of the new petri dish.

- Seal and Incubate:
 - Seal the edges of the newly inoculated petri dish with Parafilm or sealing tape to prevent contamination and drying out.
 - Label the dish with the fungal species, date, and any other relevant information.
 - Incubate the plate in the appropriate conditions (temperature, light) for your fungal species.

Protocol 2: Preparation of Sterile Sabouraud Dextrose Agar (SDA)

Objective: To prepare a common fungal growth medium and sterilize it for use.

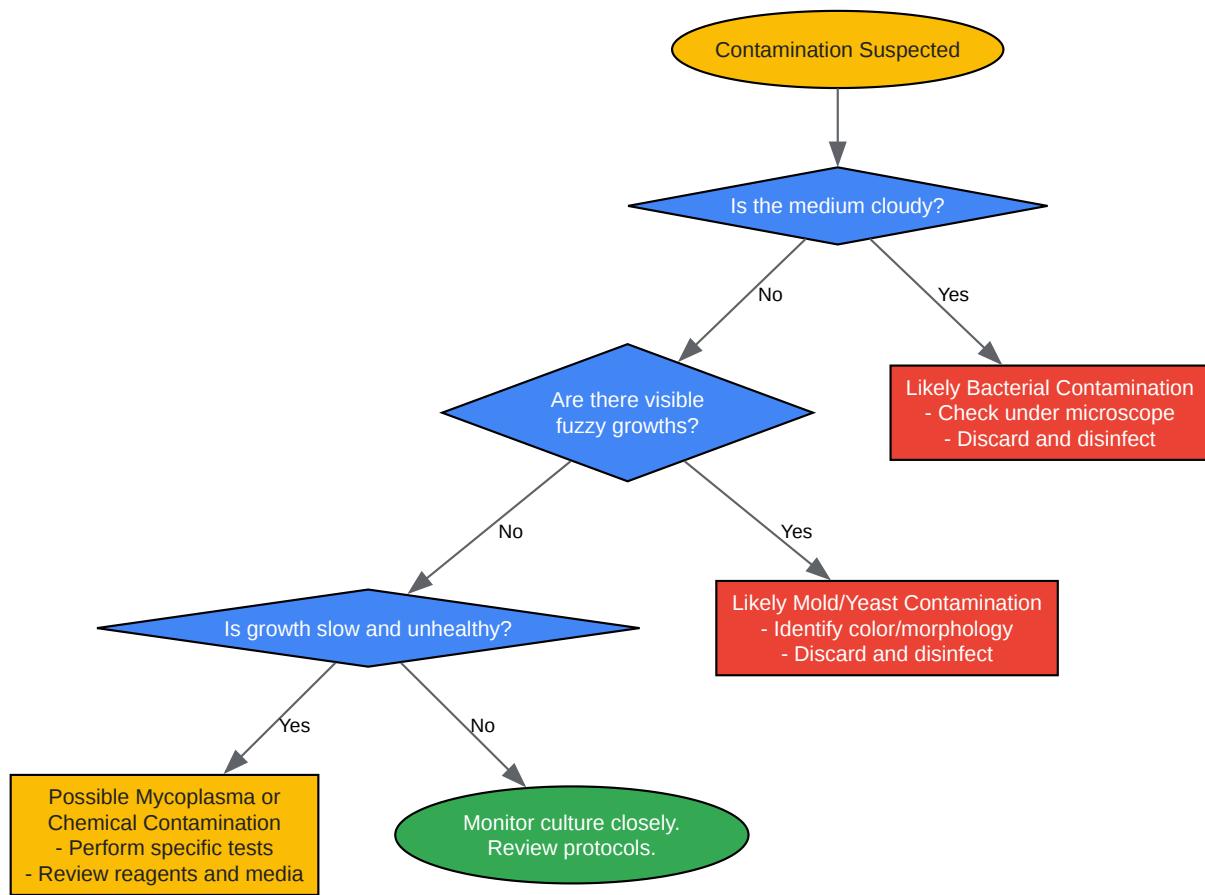
Materials:

- Peptone
- Dextrose (Glucose)
- Agar

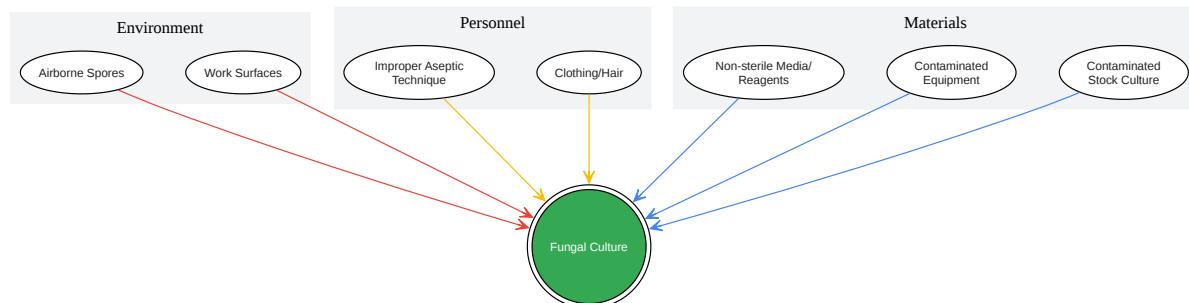
- Distilled or deionized water
- Hydrochloric acid (HCl) for pH adjustment
- Autoclavable flasks or bottles
- Stir plate and stir bar
- Autoclave
- Sterile petri dishes or tubes

Procedure:

- Combine Ingredients:
 - For 1 liter of SDA, weigh out 10 g of peptone, 40 g of dextrose, and 15 g of agar.[11]
 - Add the dry ingredients to approximately 900 mL of distilled water in an autoclavable flask.
- Dissolve and Adjust pH:
 - Place the flask on a stir plate with a stir bar and heat gently while stirring to dissolve all the ingredients completely.
 - Allow the medium to cool slightly, then adjust the pH to 5.6 using HCl.[11]
 - Bring the final volume to 1 liter with distilled water.
- Sterilization:
 - Loosely cap the flask or cover the opening with aluminum foil.
 - Autoclave the medium at 121°C and 15 psi for 15-20 minutes.[11] Over-autoclaving can degrade the components of the media.
- Pouring Plates (if applicable):


- Allow the autoclaved medium to cool to approximately 45-50°C in a water bath or on the bench.
- If adding antibiotics, do so at this stage.[[11](#)]
- In a sterile laminar flow hood, pour the molten agar into sterile petri dishes, ensuring the lids are only lifted enough to pour.
- Allow the agar to solidify completely before use or storage.
- Sterility Check:
 - Incubate a few uninoculated plates or tubes from each batch at the intended incubation temperature for several days to ensure the batch is sterile before use.[[19](#)]

Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for Aseptic Fungal Culture Transfer.

[Click to download full resolution via product page](#)

Caption: Troubleshooting Decision Tree for Contamination.

[Click to download full resolution via product page](#)

Caption: Common Entry Points for Contaminants.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Shroomery - What are common contaminants of the mushroom culture? [shroomery.org]
- 2. cellculturecompany.com [cellculturecompany.com]
- 3. corning.com [corning.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. liquidfungi.com [liquidfungi.com]
- 6. martian-mushrooms.com [martian-mushrooms.com]
- 7. fungiacademy.com [fungiacademy.com]

- 8. Aseptic Laboratory Techniques and Safety in Cell Culture | Thermo Fisher Scientific - US [thermofisher.com]
- 9. mycologysimplified.com [mycologysimplified.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. asm.org [asm.org]
- 12. Cell Culture Protocol 1: Proper Aseptic Technique and Sterile Handling of Cells [sigmaaldrich.com]
- 13. cabidigitallibrary.org [cabidigitallibrary.org]
- 14. drawellanalytical.com [drawellanalytical.com]
- 15. quora.com [quora.com]
- 16. Dry heat sterilization - Wikipedia [en.wikipedia.org]
- 17. bio.libretexts.org [bio.libretexts.org]
- 18. Optimal Combination and Concentration of Antibiotics in Media for Isolation of Pathogenic Fungi and Nocardia asteroides - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [How to prevent contamination in Mycolog cell culture studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7812407#how-to-prevent-contamination-in-mycolog-cell-culture-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com